molecular formula C21H19N5O2 B264160 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one

Número de catálogo B264160
Peso molecular: 373.4 g/mol
Clave InChI: UYTKDPAJLWQVNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PD173074, and it belongs to the class of tyrosine kinase inhibitors.

Aplicaciones Científicas De Investigación

PD173074 has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of fibroblast growth factor receptor (FGFR), which is overexpressed in many types of cancer. PD173074 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
PD173074 has also been studied for its potential applications in other fields such as neurobiology, cardiovascular disease, and wound healing. It has been found to promote axonal regeneration in injured neurons and improve cardiac function in animal models of heart failure.

Mecanismo De Acción

PD173074 inhibits the activity of FGFR by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are necessary for cell growth and survival. PD173074 has been found to be selective for FGFR1 and FGFR3, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
PD173074 has been found to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms. PD173074 has been found to promote axonal regeneration in injured neurons by activating the PI3K/Akt/mTOR signaling pathway. It also improves cardiac function in animal models of heart failure by reducing fibrosis and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PD173074 has several advantages for lab experiments. It is a potent and selective inhibitor of FGFR1 and FGFR3, which makes it an ideal tool for studying the role of these receptors in various biological processes. PD173074 has also been optimized for high yield and purity, which makes it easy to work with in the lab.
One limitation of PD173074 is that it is not selective for FGFR1 and FGFR3. It has been found to inhibit the activity of other tyrosine kinases, which may lead to off-target effects. PD173074 is also not suitable for in vivo studies due to its poor pharmacokinetic properties.

Direcciones Futuras

PD173074 has several potential future directions for scientific research. One direction is to develop more selective FGFR inhibitors that can be used in clinical settings. Another direction is to study the role of FGFR in other diseases such as diabetes and obesity. PD173074 has also been found to have anti-inflammatory properties, which may have applications in treating inflammatory diseases such as arthritis.
In conclusion, PD173074 is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a potent and selective inhibitor of FGFR1 and FGFR3, which makes it an ideal tool for studying the role of these receptors in various biological processes. PD173074 has several advantages for lab experiments, but it also has limitations that need to be addressed. The future directions of PD173074 include developing more selective FGFR inhibitors and studying the role of FGFR in other diseases.

Métodos De Síntesis

PD173074 is synthesized through a multi-step process that involves the reaction of 2-aminopyrimidine with 2-chloro-6-(2-methoxyphenyl)pyridine. The resulting intermediate is then reacted with 4,7-dimethylquinazoline-2-amine to yield PD173074. The synthesis of PD173074 has been optimized, and various modifications have been made to improve the yield and purity of the compound.

Propiedades

Fórmula molecular

C21H19N5O2

Peso molecular

373.4 g/mol

Nombre IUPAC

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C21H19N5O2/c1-12-8-9-14-13(2)22-20(23-16(14)10-12)26-21-24-17(11-19(27)25-21)15-6-4-5-7-18(15)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

Clave InChI

UYTKDPAJLWQVNG-UHFFFAOYSA-N

SMILES isomérico

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC=CC=C4OC

SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC=CC=C4OC)C

SMILES canónico

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC=CC=C4OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.